molecular formula C17H21N5O B11037555 N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

Cat. No.: B11037555
M. Wt: 311.4 g/mol
InChI Key: NWDZXMJEIBTWEL-UHFFFAOYSA-N
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Description

N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide is a synthetic organic compound characterized by its complex structure, which includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 3,5-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form an intermediate.

    Condensation Reaction: This intermediate is then subjected to a condensation reaction with acetic anhydride in the presence of a catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures.

    Continuous Flow Synthesis: A more modern approach where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide is investigated for its potential as a drug candidate, particularly for its anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
  • N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propionamide

Uniqueness

Compared to similar compounds, N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide is unique due to its specific substitution pattern on the aromatic and pyrimidine rings, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-N-(3,5-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O/c1-10-6-11(2)8-15(7-10)21-17(20-14(5)23)22-16-18-12(3)9-13(4)19-16/h6-9H,1-5H3,(H2,18,19,20,21,22,23)

InChI Key

NWDZXMJEIBTWEL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C)C

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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